1-[Bis(2-hydroxyethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol

Pharmacodynamics Chronotropic effect Once-daily dosing

1-[Bis(2-hydroxyethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol, known pharmacologically as nadolol (CAS 42200-33-9), is a nonselective β-adrenoceptor antagonist devoid of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity. Its molecular formula is C₁₇H₂₇NO₄ (MW 309.4 g/mol), and the free base presents as a white to off-white crystalline powder.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
Cat. No. B3863915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Bis(2-hydroxyethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OCC(CN(CCO)CCO)O
InChIInChI=1S/C17H23NO4/c19-10-8-18(9-11-20)12-15(21)13-22-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,19-21H,8-13H2
InChIKeyTYFJDFBCOQPBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nadolol (1-[Bis(2-hydroxyethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol): Pharmacological and Procurement Baseline for a Long-Half-Life Nonselective Beta-Blocker


1-[Bis(2-hydroxyethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol, known pharmacologically as nadolol (CAS 42200-33-9), is a nonselective β-adrenoceptor antagonist devoid of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity [1]. Its molecular formula is C₁₇H₂₇NO₄ (MW 309.4 g/mol), and the free base presents as a white to off-white crystalline powder [2]. Nadolol is classified among the most hydrophilic β-blockers, along with atenolol and sotalol, which confers a pharmacokinetic profile characterized by negligible hepatic metabolism, predominant renal excretion (≈70% unchanged), low protein binding (28–30%), and a plasma elimination half-life of 20–24 hours — the longest among commonly prescribed beta-blockers — enabling genuine once-daily dosing [3][4]. The USP monograph specifies an assay purity of 98.0–101.5% on the dried basis [5].

Why In-Class Beta-Blocker Substitution Fails: Pharmacokinetic and Pharmacodynamic Non-Interchangeability of Nadolol


Despite sharing a common mechanism — β-adrenoceptor blockade — individual beta-blockers diverge profoundly across multiple dimensions that govern clinical selection: lipid solubility (log P), elimination route, half-life, β₁/β₂ selectivity, presence or absence of ISA, membrane-stabilizing properties, and effects on renal perfusion. Among nonselective agents, propranolol is highly lipophilic, hepatically metabolized, short-acting (t½ ~3–6 h), and avidly protein-bound (~90%), whereas nadolol is highly hydrophilic, renally cleared unchanged, long-acting (t½ 20–24 h), and exhibits low protein binding (~30%) [1][2]; among long-acting hydrophilic agents, atenolol possesses significant β₁-selectivity absent in nadolol [3]. These differences translate into materially distinct dosing frequencies, CNS penetration, drug–drug interaction susceptibilities, and tolerability profiles. Consequently, generic in-class substitution can introduce dosing interval mismatch, alter target engagement kinetics, shift adverse-effect risk, and compromise therapeutic equivalence — mandating compound-specific procurement and formulation decisions [4].

Quantitative Differentiation Evidence for 1-[Bis(2-hydroxyethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol (Nadolol) Versus Key Comparators


Superior 24-Hour Heart-Rate Attenuation: Nadolol Outperforms Atenolol and Pindolol in Sustained Beta-Blockade

In a clinical pharmacodynamic study of three once-daily beta-blockers, the percentage of maximal heart-rate-attenuating effect remaining 24 hours post-dose was highest for nadolol, exceeding both atenolol and pindolol. Nadolol exhibited the longest pharmacokinetic elimination half-life (15.5 h), followed by atenolol, with pindolol being the shortest (5.5 h) [1]. In a separate randomized, double-blind, placebo-controlled crossover study in 16 angina patients, nadolol (half-life 1,436 ± 420 min, i.e., ~23.9 h) produced more pronounced suppression of resting and maximum exercise heart rates and maximum double product compared with atenolol (half-life 537 ± 62 min, i.e., ~8.9 h) at the 24-hour post-dose time point (p < 0.05) [2]. This demonstrates a materially longer pharmacodynamic duration at trough.

Pharmacodynamics Chronotropic effect Once-daily dosing Exercise tolerance

Greater Reduction in Exercise-Induced Tachycardia and ST-Segment Depression: Nadolol vs Long-Acting Propranolol and Oxprenolol

In a randomized comparative study of 12 stable angina patients, nadolol 160 mg once daily produced a significantly greater reduction in exercise-induced tachycardia than long-acting propranolol, sustained-release oxprenolol, and conventional propranolol (all at 160 mg once daily). Nadolol also achieved the lowest anginal attack rate, lowest glyceryl trinitrate consumption, and significantly less ST-segment depression than any of the three comparators at the 24th hour post-dose [1]. The observed antianginal superiority at trough correlated directly with the degree of beta-adrenoceptor blockade achieved.

Antianginal efficacy Exercise tolerance ST-segment depression Beta-blocker potency

Renal Blood Flow Preservation Advantage: Nadolol Maintains Renal Perfusion While Propranolol Reduces It

In an animal model study directly comparing the renal hemodynamic effects of nadolol and propranolol, despite producing similar decrements in mean arterial pressure and heart rate, propranolol significantly decreased renal perfusion, whereas nadolol maintained it — particularly in animals with noninfarcted myocardium [1]. In a separate dose-ranging study in anesthetized dogs, nadolol (0.3–10.0 μg/kg) induced a significant, dose-related increase in renal blood flow measured by radioxenon washout, with a maximum increase of 72 ± 4 mL/100g/min (26%) at a dose of 3.0 μg/kg [2]. Clinical correspondence to this finding was noted in NEJM, where preservation of renal blood flow during nadolol therapy contrasted with diminished renal blood flow observed during propranolol administration for hypertension [3].

Renal hemodynamics Renal blood flow Beta-blocker class differences Hypertension

Minimal CNS Penetration vs Propranolol: Autoradiographic Evidence Supporting a Differentiated CNS Safety Profile

Whole-body autoradiography in rats dosed with [¹⁴C]propranolol or [¹⁴C]nadolol confirmed the physicochemical prediction that nadolol, in contrast to propranolol, penetrates the CNS only to a slight extent, if at all [1]. This finding is mechanistically underpinned by nadolol being among the least lipophilic β-blockers (along with atenolol), with correspondingly lower blood–brain barrier penetrance and more peripheral as opposed to central effects [2]. The clinical implication — a reduced propensity for centrally mediated adverse effects such as sleep disturbance, nightmares, and cognitive impairment — has been specifically cited in the clinical literature as a basis for preferring nadolol over lipophilic alternatives in relevant patient populations [3].

CNS penetration Lipid solubility Blood-brain barrier Autoradiography

Noninferiority with Faster Hemangioma Involution: Nadolol Achieves 59% Faster 75% Shrinkage vs Propranolol in Infantile Hemangioma

In a prospective, double-blind, randomized noninferiority clinical trial involving 71 infants (aged 1–6 months) with problematic infantile hemangiomas, oral nadolol was demonstrated to be noninferior to oral propranolol. At week 24, the between-group differences in hemangioma size and color from baseline, measured by visual analog scale (VAS) scores, were 8.8 and 17.1 points, respectively, in favor of the nadolol group [1]. Additionally, nadolol was 59% faster in achieving 75% shrinkage of the hemangioma compared with propranolol (P = 0.02) and 105% faster in achieving 100% shrinkage (P = 0.07) [2]. Safety profiles were similar between groups.

Infantile hemangioma Pediatric dermatology Beta-blocker therapy Comparative efficacy

Negligible Hepatic Metabolism and Lower Drug–Drug Interaction Liability: A Pharmacokinetic Class Distinction vs Lipophilic Beta-Blockers

Nadolol, along with atenolol and sotalol, belongs to the water-soluble beta-blocker subclass that is cleared predominantly by the kidney unchanged, with negligible hepatic metabolism. In contrast, lipophilic agents such as propranolol and metoprolol undergo extensive hepatic first-pass metabolism via CYP450 enzymes, primarily CYP2D6 [1]. This fundamental pharmacokinetic dichotomy carries direct clinical and procurement consequences: the hydrophilic agents demonstrate less interpatient variability in plasma concentrations, have longer elimination half-lives, and crucially do not participate in pharmacokinetic drug–drug interactions with agents that induce or inhibit hepatic microsomal enzymes [2]. Nadolol's bioavailability is approximately 30%, with ~70% excreted unchanged in urine and the remainder in feces; protein binding is approximately 30% [3].

Drug metabolism Drug–drug interactions Renal excretion Pharmacokinetic safety

Preferred Procurement and Research Application Scenarios for Nadolol Based on Quantitative Differentiation Evidence


Chronic Angina Pectoris Requiring Sustained 24-Hour Trough Beta-Blockade with Once-Daily Dosing

For angina patients requiring consistent cardioprotection across the full 24-hour dosing interval — particularly those with early-morning ischemia vulnerability — nadolol's superior trough heart-rate suppression vs atenolol (p < 0.05 at 24 h) and significantly greater reduction in exercise-induced tachycardia vs long-acting propranolol formulations provide a quantitative basis for selection [1][2]。 The demonstrated lowest anginal attack rate and ST-segment depression at trough among four beta-blocker regimens further support this scenario [2].

Hypertensive Patients with Coexisting Renal Impairment or at Risk for Renal Hypoperfusion

For hypertensive patients where preservation of renal perfusion is a therapeutic priority, nadolol's demonstrated ability to maintain (or even increase) renal blood flow — in contrast to propranolol's documented reduction in renal perfusion — constitutes a clinically meaningful advantage [1][2]。 The renal fraction of cardiac output has been shown to increase from 14.4 ± 1.5% to 21.3 ± 2% after nadolol administration (P < 0.01) .

Pediatric Infantile Hemangioma Protocols Demanding Rapid Lesion Resolution with CNS Safety

In infantile hemangioma treatment, nadolol's 59% faster achievement of 75% lesion shrinkage (P = 0.02) and numerically superior VAS score improvements vs propranolol, combined with minimal CNS penetration due to low lipophilicity, position it as a preferred agent where both speed of involution and neurodevelopmental safety are paramount [1][2]。

Polypharmacy Regimens Requiring Beta-Blockade Without CYP450-Mediated Drug–Drug Interaction Liability

For patients on complex multi-drug regimens — especially those involving CYP2D6 substrates, inhibitors, or inducers — nadolol's exclusive renal clearance of unchanged drug eliminates a major DDIs pathway inherent to hepatically metabolized beta-blockers such as propranolol and metoprolol. This PK class distinction reduces prospective interaction management burden and supports safer polypharmacy [1][2].

Quote Request

Request a Quote for 1-[Bis(2-hydroxyethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.